![molecular formula C23H26N4O5S3 B2723088 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865180-13-8](/img/structure/B2723088.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would include a benzo[d]thiazole core with an allyl group at the 3-position and a sulfamoyl group at the 6-position. The molecule also contains a sulfonylbenzamide moiety .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions this compound can undergo would depend on the conditions and reagents used.Scientific Research Applications
Anticancer Potential
Sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, compounds synthesized from indapamide, a related sulfonamide, demonstrated significant pro-apoptotic activity against melanoma cell lines, indicating their potential use in cancer treatment. These compounds inhibited various human carbonic anhydrase isoforms, which play a role in tumorigenesis, suggesting a mechanism through which they may exert their anticancer effects (Yılmaz et al., 2015).
Antimicrobial and Antibacterial Properties
Sulfonamide compounds have also been explored for their antimicrobial and antibacterial properties. Novel sulfonamides synthesized through various chemical reactions have shown valuable antibacterial activity. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents to combat resistant bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Antimalarial Activity
Research into the antimalarial activity of sulfonamide compounds has shown promising results. Theoretical investigations and molecular docking studies of sulfonamides have revealed their potential as COVID-19 drugs, demonstrating their versatility and broad-spectrum activity. These studies suggest that sulfonamide derivatives can be effective against various pathogens, including malaria and potentially novel viruses (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition
Sulfonamides, including compounds structurally related to antiepileptic drugs like zonisamide, have shown significant inhibition of carbonic anhydrase isoforms. This enzymatic inhibition is crucial in various physiological processes, indicating the potential therapeutic applications of sulfonamide derivatives in treating conditions associated with dysregulated carbonic anhydrase activity (Di Fiore et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S3/c1-3-13-26-20-12-11-19(34(24,29)30)15-21(20)33-23(26)25-22(28)17-7-9-18(10-8-17)35(31,32)27-14-5-4-6-16(27)2/h3,7-12,15-16H,1,4-6,13-14H2,2H3,(H2,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGOFBDAQHTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)
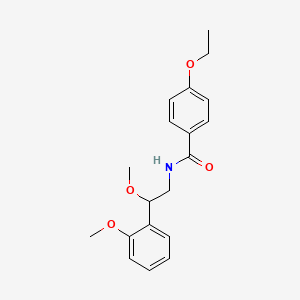
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)
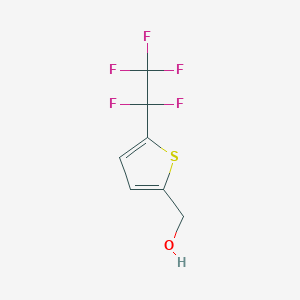
![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)
![4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2723011.png)
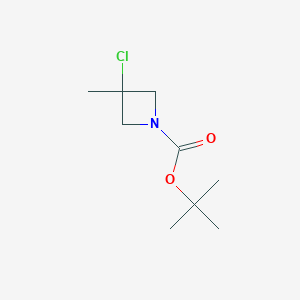
![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)
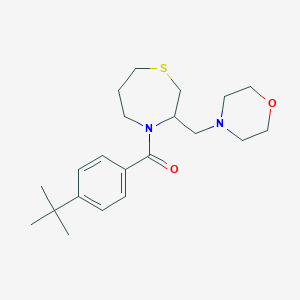
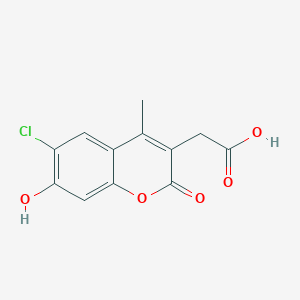
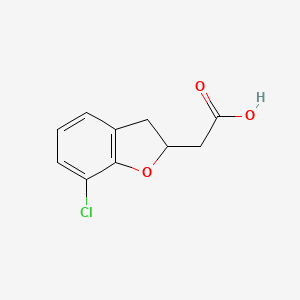

![(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2723025.png)
![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)
